molecular formula C9H13N B1296868 N-Methyl-1-phenylethanamine CAS No. 32512-24-6

N-Methyl-1-phenylethanamine

Cat. No. B1296868
CAS RN: 32512-24-6
M. Wt: 135.21 g/mol
InChI Key: RCSSHZGQHHEHPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Methyl-1-phenylethanamine may be synthesized by various methods. An early synthesis reported by Carothers and co-workers involved conversion of phenethylamine to its p-toluenesulfonamide, followed by N-methylation using methyl iodide, then hydrolysis of the sulfonamide .


Molecular Structure Analysis

The molecular formula of N-Methyl-1-phenylethanamine is C9H13N . Its molecular weight is 135.210 g/mol .


Chemical Reactions Analysis

During a study, all reactants, intermediates, and the product were optimized using Density Functional Theory (DFT) calculations along with an optimized reaction pathway to determine the stability of the product and activation energy of all the components .


Physical And Chemical Properties Analysis

N-Methyl-1-phenylethanamine is a colorless liquid . It has a density of 0.94 g/mL . Its melting point is -24 ºC and boiling point is 184-189 ºC .

Scientific Research Applications

  • Urease Inhibitory Activities : Zn(II) complexes supported with N-substituted phenylethanamine derivatives have shown significant urease inhibitory activities. A study by Nayab et al. (2021) focused on the synthesis and characterization of these complexes and their inhibitory effects on urease, an enzyme involved in various medical and agricultural problems (Nayab, Alam, Khan, Khan, & Khan, 2021).

  • Corrosion Inhibition : Amino acid compounds, including derivatives of N-Methyl-1-phenylethanamine, have been studied as corrosion inhibitors for steel in acidic solutions. Yadav, Sarkar, & Purkait (2015) found that these compounds effectively inhibit corrosion, an important consideration in industrial applications (Yadav, Sarkar, & Purkait, 2015).

  • Catalysis in Polymer Chemistry : Research has been conducted on Cu(II) complexes containing N,N-bidentate N-substituted phenylethanamine derivatives. These complexes have been used as pre-catalysts for producing heterotactic-enriched polylactide, a biodegradable and biocompatible polymer. Cho, Chun, Nayab, & Jeong (2019) highlighted their synthesis, structure, and catalytic activity in this context (Cho, Chun, Nayab, & Jeong, 2019).

  • Luminescence Applications : Some studies have explored the luminescence properties of certain complexes involving N-Methyl-1-phenylethanamine derivatives. Starosta, Komarnicka, & Puchalska (2014) investigated the solid-state luminescence of CuI and CuNCS complexes with these derivatives, which could have potential applications in light-emitting devices and sensors (Starosta, Komarnicka, & Puchalska, 2014).

  • Molecular Docking Studies : The molecular docking method has been used to understand the interaction and potential applications of N-Methyl-1-phenylethanamine derivatives in various biological systems. This approach helps in predicting how these compounds might interact with enzymes and receptors, guiding further research and development.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, and it may cause severe skin burns, eye damage, and respiratory irritation . It is harmful if swallowed or in contact with skin .

Future Directions

N-Methyl-1-phenylethanamine is a naturally occurring trace amine neuromodulator in humans that is derived from the trace amine, phenethylamine (PEA) . It has been detected in human urine and is produced by phenylethanolamine N-methyltransferase with phenethylamine as a substrate, which significantly increases PEA’s effects . Future research may focus on further understanding its role in the human body and potential applications.

properties

IUPAC Name

N-methyl-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-8(10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSSHZGQHHEHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901342325
Record name N-Methyl-1-phenylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901342325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-phenylethanamine

CAS RN

32512-24-6
Record name N-Methyl-1-phenylethylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-1-phenylethylamine
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URL https://comptox.epa.gov/dashboard/DTXSID901342325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-1-phenylethanamine
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Record name N-METHYL-1-PHENYLETHYLAMINE
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Synthesis routes and methods

Procedure details

(R,R)-Ethylene-1,2-bis(η5 -4,5,6,7-tetrahydroindenyl) titanium (R)-1,1'-binaphth-2,2'-diolate (53 mg, 0.089 mmol) was dissolved in 4 mL of dry benzene in a Schlenk tube under a nitrogen atmosphere. The tube was wrapped in aluminum foil. A solution of n-butyllithium (72 μL, 0.12 mmol, 1.6M in hexane) was added and the mixture was shaken until it turned a dark red brown color. After 5 min. phenylsilane, (164 μL, 1.33 mmol) was added and the reaction mixture turned blue, then brown, in color. After 10 minutes acetophenone N-methyl imine (119 mg, 0.89 mmol) was added. The tube was shaken and left for about 20 hours at room temperature. The resulting solution was diluted with 15 mL of ether and 3 mL of methanol and allowed to stir for 2 hours. The reaction mixture was then washed with 10 mL of water and extracted with 1M HCl (2×10 mL). The aqueous layer was separated, basified with 5M NaOH (until strongly basic to pH paper), and extracted with ether (3×20 mL). The ether solution was dried over anhydrous sodium sulfate and concentrated to yield 60 mg (0.45 mmol, 50% yield) of N-methyl-1-phenylethylamine as a yellow oil. The yield for repeated experiments ranged from 50 to 80%.
[Compound]
Name
(R,R)-Ethylene-1,2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
titanium (R)-1,1'-binaphth-2,2'-diolate
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
72 μL
Type
reactant
Reaction Step Two
Quantity
164 μL
Type
reactant
Reaction Step Three
Quantity
119 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Quantity
3 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
Z Wu, S Du, G Gao, W Yang, X Yang, H Huang… - Chemical …, 2019 - pubs.rsc.org
… tertiary chiral amine synthetic methods, this procedure is much more concise and scalable, as exemplified by the facile synthesis of rivastigmine and N-methyl-1-phenylethanamine. …
Number of citations: 50 pubs.rsc.org
YV Ageeva, SA Kurzeev, GM Kazankov - Russian Journal of Organic …, 2007 - Springer
… ortho-Palladated N-methyl-1-phenylethanamine (II) contains … (S)-N-methyl-1-phenylethanamine we observed signals from … (R)-N-methyl-1-phenylethanamine displayed an analogous …
Number of citations: 4 link.springer.com
H Huanga, M Chang - fdocuments.net
… tertiary chiral amine synthetic methods, this procedure is much more concise and scalable, as exemplified by the facile synthesis of rivastigmine and N-methyl-1-phenylethanamine. …
Number of citations: 0 fdocuments.net
TR Penjarla, M Kundarapu, SM Baquer… - …, 2018 - Wiley Online Library
… With methylamines like dimethylamine, N-methyl-1-phenylmethanamine and N-methyl-1-phenylethanamine, the target molecules (6k-m) were obtained in 70–82% yields. Robustness …
M Ćwiklińska, MP Krzemiński - 2016 - sciforum.net
… Only for (R)-N-methyl-1phenylethanamine obtained enantiomeric excess was identical (50 %). The configuration of final amines is determined by chiral amino alcohol moiety in catalyst, …
Number of citations: 3 sciforum.net
BY Hao, JQ Liu, WH Zhang, XZ Chen - Synthesis, 2011 - thieme-connect.com
… [²] ) using (1S)-N-methyl-1-phenylethanamine. Disappointingly however, the amide 20 was … nucleophilicity of (1S)-N-methyl-1-phenylethanamine and the high temperature employed. …
Number of citations: 5 www.thieme-connect.com
M Eguchi - 1990 - search.proquest.com
The purpose of this study was to discover and develop chiral cuprates capable of enantioselective conjugate addition to enones. Chiral alcohols, di-(l)-menthylphosphine, and chiral …
Number of citations: 2 search.proquest.com
A Boyer, M Lautens - Angewandte Chemie, 2011 - Wiley Online Library
… Although chiral amine nucleophiles such as (S)-N-methyl-1-phenylethanamine j have been demonstrated to induce selectivity in many organic transformations, 8 the powerful rhodium …
Number of citations: 44 onlinelibrary.wiley.com
Q Qi, X Yang, X Fu, S Xu… - Angewandte Chemie …, 2018 - Wiley Online Library
… To check the feasibility of our strategy, we first used N-Boc-N-methyl-1-phenylethanamine 1 as the standard substrate for screening enantiospecific borylation (Table 1). The lithiation of …
Number of citations: 23 onlinelibrary.wiley.com
Z He, AK Yudin - Journal of the American Chemical Society, 2011 - ACS Publications
… While (S)-N-methyl-1-phenylethanamine (14) gave inferior results (21d, dr = 75:25), the reaction of 2-methylpyrrolidine, (15) glyoxylic acid, and pinacolyl boronate 19a or 20b afforded …
Number of citations: 157 pubs.acs.org

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